Furfural: A Comprehensive Technical Guide to its Chemical Structure and Properties
Furfural: A Comprehensive Technical Guide to its Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furfural, a heterocyclic aldehyde, is a pivotal bio-based platform chemical derived from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass.[1] Its unique structure, comprising a furan (B31954) ring with an aldehyde substituent at the 2-position, imparts a versatile reactivity profile, making it a valuable precursor in the synthesis of a wide array of chemicals, fuels, and polymers.[1][2] This guide provides an in-depth technical overview of furfural's chemical structure, physicochemical properties, reactivity, and its applications, with a particular focus on its relevance in drug discovery and development.
Chemical Structure
Furfural, systematically named furan-2-carbaldehyde, consists of a five-membered aromatic ring containing one oxygen atom, known as a furan ring, with an aldehyde group (-CHO) attached to the carbon atom adjacent to the oxygen.[3][4] The chemical formula for furfural is C₅H₄O₂.[3]
Caption: Chemical structure of Furfural.
Physicochemical Properties
Furfural is a colorless to amber-colored oily liquid with a characteristic almond-like odor.[3][4] Upon exposure to air and light, it tends to darken.[4][5] The key physicochemical properties of furfural are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₄O₂ | [3] |
| IUPAC Name | Furan-2-carbaldehyde | [3] |
| Molar Mass | 96.085 g/mol | [1] |
| Appearance | Colorless to reddish-brown oily liquid | [4][5] |
| Odor | Almond-like | [3] |
| Density | 1.1601 g/mL (at 20 °C) | [1] |
| Melting Point | -37 °C | [1] |
| Boiling Point | 161.7 °C | [3] |
| Solubility in Water | 83 g/L | [1] |
| Solubility in Organic Solvents | Miscible with most polar organic solvents such as ethanol, methanol, chloroform, and DMSO.[4] Slightly soluble in alkanes.[1][6] | |
| Vapor Pressure | 2 mmHg (at 20 °C) | [1] |
| Flash Point | 62 °C | [1] |
Reactivity and Chemical Transformations
The chemical reactivity of furfural is dictated by its two primary functional components: the aldehyde group and the furan ring.[3] This dual functionality allows furfural to participate in a wide range of chemical reactions, making it a versatile building block.[2]
Reactions of the Aldehyde Group
The aldehyde group in furfural undergoes typical reactions characteristic of aldehydes.[2]
-
Oxidation: Furfural can be oxidized to furoic acid (furan-2-carboxylic acid).[3][7] This transformation is valuable as furoic acid and its derivatives have applications in the pharmaceutical and agrochemical industries.[7][8]
-
Reduction: Catalytic hydrogenation of the aldehyde group yields furfuryl alcohol, a major industrial derivative of furfural.[3][7] This process is a cornerstone of furan chemistry, with furfuryl alcohol being used in the production of resins, adhesives, and coatings.[1]
-
Cannizzaro Reaction: In the presence of a strong base, furfural undergoes a disproportionation reaction (Cannizzaro reaction) to produce both furfuryl alcohol and a salt of furoic acid.[3][9]
-
Condensation Reactions: Furfural participates in various condensation reactions, such as aldol (B89426) and Knoevenagel condensations, allowing for the formation of carbon-carbon bonds and the synthesis of more complex molecules.[2]
Reactions of the Furan Ring
The furan ring in furfural exhibits aromatic character, though it is less aromatic than benzene.[1]
-
Hydrogenation: The furan ring can be hydrogenated to produce tetrahydrofuran (B95107) (THF), a widely used industrial solvent.[3] Further hydrogenation of furfuryl alcohol can also lead to tetrahydrofurfuryl alcohol (THFA), another important solvent.[1]
-
Decarbonylation: Palladium-catalyzed decarbonylation of furfural results in the formation of furan.[6]
-
Other Reactions: The furan ring can also undergo reactions such as alkylation, halogenation, and nitration.[2]
Caption: Key chemical transformations of Furfural.
Spectroscopic Properties
The spectroscopic data for furfural are crucial for its identification and characterization.
| Spectroscopic Data | |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 9.66 (s, 1H, -CHO), 7.73 (d, 1H), 7.30 (d, 1H), 6.63 (dd, 1H)[10] |
| ¹³C NMR | Characteristic signals for the aldehyde carbon and the furan ring carbons. |
| IR Spectroscopy | Shows characteristic absorption bands for the C=O stretching of the aldehyde and the C-O-C stretching of the furan ring. |
| UV-Vis Spectroscopy | λmax at 267 nm in hexane.[11] |
| Mass Spectrometry | Molecular ion peak (M⁺) at m/z 96.[12] |
Experimental Protocols
Synthesis of Furfural from Biomass
A common laboratory-scale synthesis of furfural involves the acid-catalyzed dehydration of pentosans (like xylan) present in agricultural residues such as corncobs or bagasse.[6][13]
Materials:
-
Ground corncobs (or other pentosan-rich biomass)
-
Dilute sulfuric acid (e.g., 10%)[14]
-
Sodium chloride[14]
-
Distillation apparatus
Procedure:
-
A mixture of ground corncobs, dilute sulfuric acid, and sodium chloride is placed in a round-bottomed flask.[14]
-
The mixture is heated, and the furfural produced is co-distilled with steam.[9]
-
The distillate, which separates into two layers, is collected. The bottom layer consists of wet furfural.[9]
-
The wet furfural is then purified by vacuum distillation to yield a product of at least 99% purity.[9][15]
Purification of Furfural
Commercial furfural can be purified by distillation. To prevent polymerization and darkening, distillation is typically carried out under reduced pressure.[14][15]
Procedure:
-
Crude furfural is placed in a Claisen flask.
-
The distillation is performed under vacuum, keeping the bath temperature below 130 °C to minimize degradation.[14]
-
The colorless fraction is collected as purified furfural.
Applications in Drug Development and Research
Furfural and its derivatives are important scaffolds and intermediates in the synthesis of pharmaceuticals.[8][16] The furan ring is a recognized pharmacophore present in numerous bioactive compounds.[8]
-
Antimicrobial Agents: Furfuryl alcohol, methylfuran, and nitrofurans are used in the synthesis of antimicrobial agents.[8]
-
Drug Intermediates: Furfural serves as a starting material for the synthesis of various drug intermediates. For example, it has been used in the synthesis of (2S)-phenyl-3-piperidone, a common intermediate for many drugs.[16]
-
Fluorinated Pharmaceuticals: The introduction of fluorine into the furan ring of furfural derivatives can significantly alter their biological properties, leading to the development of novel fluorinated pharmaceuticals.[17]
-
Fine Chemicals: Furoic acid, derived from furfural, is a versatile starting material for the synthesis of a variety of pharmaceutical and agricultural chemicals.[8]
The diverse reactivity of furfural, coupled with its renewable origin, positions it as a highly valuable platform molecule for the sustainable production of pharmaceuticals and other high-value chemicals.[17][18]
References
- 1. Furfural - Wikipedia [en.wikipedia.org]
- 2. digital.csic.es [digital.csic.es]
- 3. Furfural: Properties, Structure, Uses & Preparation in Chemistry [vedantu.com]
- 4. What is Furfural? - Uses, Structure & Production | Study.com [study.com]
- 5. Furfural | C4H3OCHO | CID 7362 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Furfural - Sciencemadness Wiki [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. britannica.com [britannica.com]
- 10. Furfural(98-01-1) 1H NMR spectrum [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Development of an Industry-Applicable Distillation Process to Prepare High-Purity Furfural - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ift.co.za [ift.co.za]
- 17. Linking Fluorine with Bio-Derived Furfural: Aiming Towards More Sustainable Fluorinated Polymers and Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
